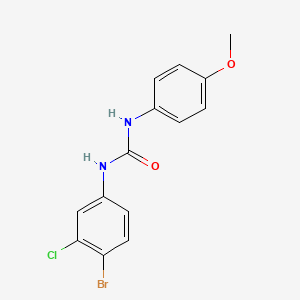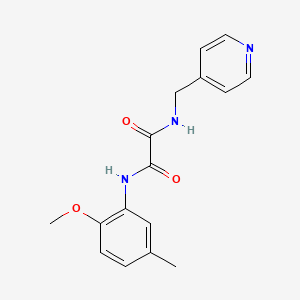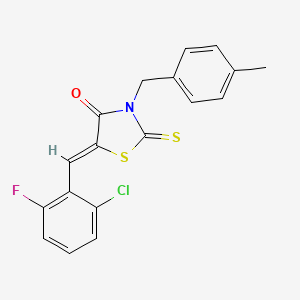![molecular formula C12H10N6S3 B4629309 10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)
10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydrobenzothieno and triazolopyrimidine derivatives, including structures similar to the compound , has been reported in the scientific literature. These syntheses involve multiple steps, including the use of hydrazones and microwave-assisted techniques, highlighting the complexity and the diverse approaches for constructing such molecules (Soliman et al., 2009); (Gaonkar et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, indicating the presence of complex heterocyclic frameworks. These structures are significant for their potential biological activities and serve as a basis for further modifications and analysis (Botros et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclizations, substitutions, and oxidative conditions leading to the formation of novel derivatives. Such reactions underline the reactivity and versatility of the thieno and triazolopyrimidine cores in synthetic chemistry (Son & Song, 2010); (Pfeiffer et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Potential
Research has focused on synthesizing various derivatives of tetrahydrobenzothienotriazolopyrimidine for their potential antimicrobial properties. One study synthesized five series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. Preliminary antimicrobial testing showed specific compounds exhibiting significant activity against Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa, although no significant activity was observed against Escherichia coli (Soliman et al., 2009).
Crystal and Molecular Structures
Another aspect of research on tetrahydrobenzothienopyrimidine derivatives involves their synthesis and analysis of crystal and molecular structures. The synthesis of these derivatives, including the impact of substituents and polycyclic structure on the aromaticity of the fused heterocyclic rings, has been detailed. The study highlights the molecule's planarity except for the tetrahydrobenzene part and discusses intermolecular interactions (Gajda et al., 2015).
Cytotoxicity and Anticancer Activity
A series of 4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines were synthesized, motivated by the anticancer activity of thieno[2,3-d]pyrimidines and triazolothienopyrimidines. Evaluation of cytotoxic activity against human cancer cell lines revealed promising results, with certain compounds showing significant potency, suggesting the potential for development into anticancer agents (Botros et al., 2017).
Antiviral Agents
Investigation into novel benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffold derived compounds revealed anti-HIV activity. The modification of the scaffold by introducing a hydrophobic aryl substituent enhanced the anti-HIV activity, identifying more potent analogs and demonstrating the compounds' effect at the early stage of viral infection (Okazaki et al., 2015).
Eigenschaften
IUPAC Name |
19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6S3/c19-11-15-13-8-7-5-3-1-2-4-6(5)21-9(7)18-10(17(8)11)14-16-12(18)20/h1-4H2,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKORSAFKZHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NNC5=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)
![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629303.png)
![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)
